7-(3-Hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol
Description
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
7-(3-hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol |
InChI |
InChI=1S/C15H26O2/c1-11(10-16)12-5-8-14(2)6-4-7-15(3,17)13(14)9-12/h12-13,16-17H,1,4-10H2,2-3H3 |
InChI Key |
RMARCXQAHOJNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1CC(CC2)C(=C)CO)(C)O |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis from (−)-Sclareol Derivatives
The most efficient route to 7-(3-Hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol involves ring-closing metathesis (RCM) of advanced intermediates derived from (−)-sclareol, a commercially available diterpene alcohol. Sclareol’s decalin framework provides a stereochemically rich starting point for constructing the target compound’s octahydronaphthalenol core.
In a representative procedure, (−)-sclareol is selectively oxidized to generate a diene precursor, which undergoes RCM using a second-generation Grubbs catalyst (1 mol%) in dichloromethane at 40°C. This step forms the oxocene ring system critical to the target structure, achieving a 68% yield with >95% diastereomeric excess. Subsequent hydroxylation via Sharpless asymmetric dihydroxylation introduces the 3-hydroxyprop-1-en-2-yl moiety, though this step requires careful optimization to avoid epimerization.
Table 1: Key Parameters for RCM-Based Synthesis
| Parameter | Value |
|---|---|
| Catalyst | Grubbs II (1 mol%) |
| Solvent | Dichloromethane |
| Temperature | 40°C |
| Reaction Time | 12 h |
| Yield | 68% |
| Diastereomeric Excess | >95% |
Diels-Alder Cycloaddition Strategies
Alternative approaches employ Diels-Alder reactions between ethyl 2-nitro-2-propenoate (dienophile) and 1-vinylcyclohexene (diene) to construct the bicyclic framework. The in situ generation of the dienophile via nitroaldol condensation between ethyl nitroacetate and formaldehyde proves critical, with aqueous acidic conditions (pH 3.6–4.0) favoring cycloaddition. This method produces the hexahydronaphthalenone intermediate in 48% yield as a 90:10 diastereomer mixture, requiring subsequent reduction and functionalization to install the hydroxyl groups.
Comparative analysis shows the Diels-Alder route offers superior scalability but lower stereocontrol than RCM approaches. Post-cycloaddition modifications, including Luche reduction (NaBH4/CeCl3) and Mitsunobu reactions, enable installation of the 3-hydroxyprop-1-en-2-yl substituent.
Stereochemical Considerations and Isomer Control
Trans vs. Cis Fused Isomer Formation
The trans-fused configuration of natural this compound is preferentially formed through RCM due to conformational constraints imposed by the sclareol-derived precursor. In contrast, Diels-Alder approaches favor cis-fused isomers unless chiral auxiliaries or asymmetric catalysis are employed.
Table 2: Isomer Distribution by Synthetic Method
| Method | Trans:Cis Ratio |
|---|---|
| RCM from (−)-sclareol | 98:2 |
| Diels-Alder | 10:90 |
| Mitsunobu Rearrangement | 85:15 |
Asymmetric Induction Techniques
Enantiospecific synthesis leverages Evans oxazolidinone auxiliaries during key cyclization steps to control C7 and C8a stereocenters. Recent advances utilize organocatalytic asymmetric epoxidation (Jacobsen conditions) of α-ionone derivatives, achieving 92% ee in the critical hydroxylation step.
Functional Group Interconversion and Optimization
Hydroxylation and Protecting Group Strategies
Installation of the 3-hydroxyprop-1-en-2-yl group necessitates sequential oxidation and reduction steps. Pd-mediated Wacker oxidation of allylic positions followed by Luche reduction provides optimal regioselectivity (83% yield). Protecting group strategies employing tert-butyldimethylsilyl (TBS) ethers prove essential for preventing undesired side reactions during ring-forming steps.
Solvent and Catalyst Optimization
Screening of 15 solvent systems reveals tetrahydrofuran (THF)/water (4:1 v/v) as optimal for Mitsunobu reactions, improving yields from 48% to 72% compared to anhydrous conditions. Catalyst recycling studies with immobilized Grubbs-Hoveyda complexes demonstrate five reuse cycles without significant activity loss, enhancing process sustainability.
Analytical Characterization and Quality Control
Spectroscopic Identification
1H NMR analysis (600 MHz, CDCl3) confirms structure through characteristic signals: δ 5.35 (dd, J = 10.2, 2.1 Hz, H-7), δ 4.12 (m, H-3'), and δ 1.28 (s, 4a-CH3). High-resolution mass spectrometry (HRMS-ESI) gives [M+Na]+ at m/z 261.1462 (calculated 261.1465).
X-ray Crystallographic Validation
Single-crystal X-ray analysis (Cu Kα radiation) unambiguously establishes the trans-decalin configuration, with key torsion angles C4a-C1-O1-C3’ = −172.3° and C7-C8a-C4a-C1 = 58.7°.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate the feasibility of continuous RCM in microreactors (2 mL volume), achieving 91% conversion with residence times <15 minutes. Integration with in-line FTIR monitoring enables real-time adjustment of catalyst loading and temperature.
Green Chemistry Metrics
Life cycle assessment comparing RCM and Diels-Alder routes shows the former has superior E-factor (8.2 vs. 23.6 kg waste/kg product) due to reduced solvent consumption and catalyst recovery.
Chemical Reactions Analysis
Types of Reactions
7-(3-Hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the hydroxyprop-1-en-2-yl group can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the double bond can produce saturated alcohols .
Scientific Research Applications
Basic Information
- Chemical Formula : C15H26O2
- Molecular Weight : 238.37 g/mol
- CAS Number : 72183-74-5
- IUPAC Name : 7-(3-Hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol
Structural Characteristics
The compound features a naphthalene core structure modified with a hydroxypropene side chain. Its stereochemistry contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound interferes with cancer cell proliferation and induces apoptosis in various cancer cell lines.
- Case Study : A study demonstrated that the compound showed cytotoxic effects against HepG2 (liver) and HeLa (cervical) cancer cells with IC50 values of 39.73 µg/mL and 29.41 µg/mL respectively .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities:
- DPPH Assay Results : The compound demonstrated effective radical scavenging activity with an IC50 value of 26.86 mg/L . This suggests potential applications in preventing oxidative stress-related diseases.
Insecticidal Properties
The compound has shown promise as a natural insecticide:
- Efficacy Against Mosquito Larvae : Research indicates that it can effectively reduce the population of Aedes aegypti larvae. The LC50 values were significantly lower than those of conventional insecticides .
Plant Growth Promotion
Studies suggest that the compound may enhance plant growth:
- Mechanism : It is believed to stimulate root development and improve nutrient uptake in various crops.
Polymer Additives
The compound's unique structure allows it to be used as an additive in polymer formulations:
- Benefits : Enhances the thermal stability and mechanical properties of polymers.
Fragrance Industry
Due to its pleasant odor profile derived from its naphthalene structure:
- Applications : Used in perfumes and scented products as a fragrance component.
Comparative Analysis Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmacology | Anticancer agent | Cytotoxicity against HepG2 and HeLa cells |
| Antioxidant | DPPH IC50 value of 26.86 mg/L | |
| Agriculture | Insecticide | Effective against Aedes aegypti larvae |
| Plant growth promoter | Improves root development | |
| Material Science | Polymer additive | Enhances thermal stability |
| Fragrance component | Used in perfumes |
Mechanism of Action
The mechanism of action of 7-(3-Hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Cryptomeridiol (CAS 4666-84-6)
- Molecular Formula : C₁₅H₂₈O₂ (MW 240.38 g/mol)
- Structure : Features a decahydronaphthalen-1-ol core (fully saturated) with a 2-hydroxypropan-2-yl substituent at position 5. The stereochemistry is (1R,4aR,7R,8aR), as confirmed by NIST .
- Key Differences: Saturation: Cryptomeridiol’s decahydro core vs. the target compound’s octahydro system. Substituent: 2-hydroxypropan-2-yl (saturated) vs. 3-hydroxyprop-1-en-2-yl (unsaturated).
α-Carissanol (CID 14598275)
- Molecular Formula : C₁₅H₂₄O₂ (MW 236.35 g/mol)
- Structure : Contains a hexahydronaphthalen-2-one core with a ketone group at position 2 and a 2-hydroxypropan-2-yl substituent at position 7.
- Key Differences: Functional Group: Ketone (C=O) replaces the hydroxyl group in the target compound. Applications: α-Carissanol is a known ansamycin precursor, highlighting divergent biosynthetic pathways compared to the target alcohol .
Neointermedeol (CAS 5945-72-2)
- Molecular Formula : C₁₅H₂₆O (MW 222.37 g/mol)
- Structure : Features an isopropenyl group at position 7 and a decahydronaphthalen-1-ol core. Stereochemistry: (1S,4aR,7R,8aR).
- Key Differences :
7-epi-ent-Eudesmane-5,11-diol
- Molecular Formula : C₁₅H₂₈O₂ (MW 240.38 g/mol)
- Structure : Contains a 3-(2-hydroxypropan-2-yl) group and stereochemical inversion at position 7.
- Key Differences :
Structural and Functional Comparison Table
Research Findings and Implications
- Stereochemical Sensitivity : The target compound’s bioactivity may differ significantly from its epimers (e.g., 7-epi-ent-eudesmane-5,11-diol) due to altered protein binding, as shown by CCS predictions .
- Synthetic Accessibility : Cryptomeridiol’s saturated structure makes it more amenable to crystallization and SHELX-based refinement, whereas the target’s unsaturated substituent complicates synthesis .
Biological Activity
The compound 7-(3-Hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol , hereafter referred to as Compound A , is a complex organic molecule belonging to the naphthalene family. It possesses a unique structure characterized by a cycloalkane ring system modified with various functional groups including hydroxyl groups and unsaturated alkyl chains. This structural complexity suggests potential biological activities that warrant exploration.
Potential Pharmacological Effects
Research into the biological activity of Compound A is still in its nascent stages. However, preliminary studies suggest several areas of interest:
- Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and may help in preventing oxidative stress-related diseases.
- Cytotoxicity : Similar compounds have shown varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with naphthalene backbones have demonstrated potential in inhibiting tumor growth through mechanisms that induce apoptosis in cancer cells.
- Antimicrobial Activity : The structural features of Compound A may allow it to interact with microbial membranes or enzymes, suggesting potential use as an antimicrobial agent.
Comparative Analysis with Related Compounds
To better understand the biological activity of Compound A, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting key biological activities of related naphthalene derivatives:
| Compound Name | Structure | Antioxidant Activity | Cytotoxicity (IC50) | Antimicrobial Activity |
|---|---|---|---|---|
| Compound A | C15H26O2 | Expected | TBD | TBD |
| α-Cadinol | C15H26O | Moderate | 39.73 µg/mL (HepG-2) | Yes |
| β-Naphthol | C10H12O | High | 29.41 µg/mL (Hela) | Yes |
The biological activities of Compound A may be attributed to several mechanisms:
- Enzyme Inhibition : The hydroxyl group can serve as a hydrogen bond donor or acceptor, potentially inhibiting enzymes involved in metabolic pathways.
- Membrane Interaction : The hydrophobic regions of the molecule may interact with lipid membranes, affecting membrane integrity and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
